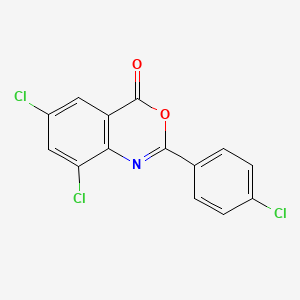

6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

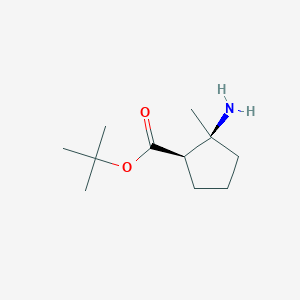

“6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one” is a chemical compound. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C16H8Cl3NO2 and a molecular weight of 352.607 .

Molecular Structure Analysis

The molecular structure of “6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one” is characterized by its linear formula C16H8Cl3NO2 . More detailed structural analysis, such as bond lengths and angles, would require further studies or computational modeling.Physical And Chemical Properties Analysis

The physical and chemical properties of “6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one” include a molecular weight of 352.607 . Other properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications

Crystallography and Structural Analysis

Research on compounds structurally similar to 6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one often involves crystallography to understand their molecular and crystal structure. For example, studies on anilazine, a triazine fungicide, reveal insights into its crystal structure, showcasing weak hydrogen bonds and π-π interactions that contribute to its three-dimensional architecture (Youngeun Jeon et al., 2014).

Organic Synthesis and Reactivity

The reactivity of derivatives of 1,2,4-triazine and their interactions with organomagnesium halides have been studied, providing a basis for synthetic applications and understanding the chemical behavior of these compounds (A. Mustafa et al., 1971). Additionally, asymmetric additions to dichlorophenyldioxane have been explored for the synthesis of benzyl ethers with high selectivity, indicating the potential for creating non-racemic secondary alcohols (M. Andrus & S. D. Lepore, 1995).

Surface Science and Catalysis

The interaction of chlorophenol molecules with metal surfaces, such as Cu(111), has implications for understanding the catalyzed formation of environmentally significant compounds like dioxins (M. Altarawneh et al., 2008).

Medicinal Chemistry and Pharmacology

Some studies focus on the evaluation of compounds for their antioxidant and antitumor activities, demonstrating the potential therapeutic applications of benzoxazinone derivatives (M. A. El-Moneim et al., 2011). Another area of interest is the synthesis of quinazolinone derivatives and their antimicrobial activity, providing insights into the development of new antibiotics (F. W. Askar et al., 2018).

Materials Science

The research extends into the synthesis of polymers and monomers based on benzoxazine derivatives for the development of fire-resistant materials, showcasing the importance of such compounds in creating safer and more durable materials (V. V. Petrakova et al., 2020).

Safety and Hazards

properties

IUPAC Name |

6,8-dichloro-2-(4-chlorophenyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl3NO2/c15-8-3-1-7(2-4-8)13-18-12-10(14(19)20-13)5-9(16)6-11(12)17/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWCJRBRYGSEPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739478.png)

![4-cyano-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2739479.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B2739481.png)

![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2739486.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2739487.png)

![(2E)-2-(4-methylbenzenesulfonyl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2739488.png)

![2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2739499.png)